molecular formula C20H23FN2O3 B444873 1-(3,4-DIMETHOXYBENZOYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE

1-(3,4-DIMETHOXYBENZOYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE

Cat. No.: B444873
M. Wt: 358.4g/mol
InChI Key: QBAQQGPBXUZVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-DIMETHOXYBENZOYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a combination of aromatic and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHOXYBENZOYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl and 3-fluorobenzyl intermediates. These intermediates are then coupled with piperazine under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHOXYBENZOYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Halogenation, nitration, and other substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 1-(3,4-DIMETHOXYBENZOYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with unique properties.

Biology

In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYBENZOYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-DIMETHOXYBENZOYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE is unique due to its specific combination of aromatic and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C20H23FN2O3

Molecular Weight

358.4g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H23FN2O3/c1-25-18-7-6-16(13-19(18)26-2)20(24)23-10-8-22(9-11-23)14-15-4-3-5-17(21)12-15/h3-7,12-13H,8-11,14H2,1-2H3

InChI Key

QBAQQGPBXUZVCD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)OC

Origin of Product

United States

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